molecular formula C11H13ClN2O3 B2408163 N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide CAS No. 1798659-79-6

N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide

Cat. No.: B2408163
CAS No.: 1798659-79-6
M. Wt: 256.69
InChI Key: TXPUOTFALIAHCS-UHFFFAOYSA-N
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Description

N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a chlorophenyl group, a methoxyethyl group, and an oxalamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide typically involves the reaction of 2-chlorophenylamine with 2-methoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Step 1: 2-chlorophenylamine is reacted with oxalyl chloride to form an intermediate.

    Step 2: The intermediate is then reacted with 2-methoxyethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-methoxybenzyl)oxalamide
  • N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide
  • N1-(3-acetamidophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Uniqueness

N1-(2-(2-chlorophenyl)-2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl and methoxyethyl groups contribute to its reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[2-(2-chlorophenyl)-2-methoxyethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-9(6-14-11(16)10(13)15)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPUOTFALIAHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)N)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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